(S)-(1-Boc-5-oxo-pyrrolidin-2-yl)acetic acid
Overview
Description
Acetic acid is an organic compound with the formula CH3COOH. It is a carboxylic acid consisting of a methyl group attached to a carboxyl functional group . It’s the main component of vinegar, contributing to its sour taste and pungent smell .
Synthesis Analysis
One of the primary methods for Acetic Acid synthesis is Methanol Carbonylation. In this process, methanol reacts with carbon monoxide in the presence of a catalyst, typically rhodium or iridium .Molecular Structure Analysis
The structure of acetic acid is given by CH3(C=O)OH, or CH3CO2H . It can be observed in the solid-state of acetic acid that there is a chain of molecules wherein individual molecules are connected to each other via hydrogen bonds .Chemical Reactions Analysis
Acetic acid is a hydrophilic (polar) protic solvent which makes it miscible in all proportions with all polar and nonpolar compounds .Physical And Chemical Properties Analysis
Acetic acid is a colorless liquid that has a strong, pungent smell . It is classified as a weak acid, but in concentrated form, it can be corrosive and can cause burns . The boiling point is 117.9 °C and the melting point is 16.6 °C .Scientific Research Applications
Quantum Chemical Investigation of Molecular Properties
The study of substituted pyrrolidinones, including compounds structurally similar to (S)-(1-Boc-5-oxo-pyrrolidin-2-yl)acetic acid, has been conducted using density functional theory (DFT) and quantum-chemical calculations. This research focuses on the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, alongside molecular densities. The findings contribute to understanding the molecular behavior of pyrrolidinones in various chemical environments, providing insights into their potential applications in material science and molecular electronics (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Role in Heterocyclic Compound Synthesis
This compound and its derivatives have been utilized in the synthesis of heterocyclic compounds. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes, which share a functional group similarity, reacted with various ketones in the presence of pyrrolidine, leading to the formation of carbo[b]fused pyrazolo[4,3-b]pyridines. This synthesis approach highlights the versatility of pyrrolidinone derivatives in constructing complex heterocyclic frameworks, useful in drug discovery and materials science (Yakovenko, Lukianov, Bol’but, & Vovk, 2019).
Applications in Organic Synthesis and Catalysis
Research involving the synthesis of eta2-pyridine complexes sheds light on the potential of pyrrolidine derivatives in catalytic processes and organic synthesis. The reaction of pyridine borane with specific complexes, followed by treatment with acetone and acid, exemplifies the role of these compounds in facilitating the formation of pyridinium complexes. Such studies demonstrate the applicability of this compound derivatives in the development of new catalytic methods and synthetic routes, potentially impacting pharmaceutical synthesis and materials processing (Harrison, Welch, Nichols-Nielander, Sabat, Myers, & Harman, 2008).
Mechanism of Action
While specific mechanisms of action for “(S)-(1-Boc-5-oxo-pyrrolidin-2-yl)acetic acid” are not available, acetic acid has been recognized for its potential role in cramp reduction . Acetic acid is postulated to mitigate cramping by decreasing alpha motor neuron activity through oropharyngeal stimulation and inhibitory neurotransmitter production, while aiding in the role acetylcholine plays in muscle contraction and relaxation .
Safety and Hazards
Future Directions
The future of acetic acid production seems to be leaning towards more sustainable methods. One of the primary methods for Acetic Acid synthesis, Methanol Carbonylation, has become a cornerstone in the production landscape . There is also ongoing research into the use of acetic acid in various fields, including its role in health and medicine .
Properties
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7(6-9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTQIXKUDSMJCP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584830 | |
Record name | [(2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948594-96-5 | |
Record name | [(2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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